1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
CAS No.:
Cat. No.: VC20216413
Molecular Formula: C12H9ClN4O
Molecular Weight: 260.68 g/mol
* For research use only. Not for human or veterinary use.
![1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one -](/images/structure/VC20216413.png)
Specification
Molecular Formula | C12H9ClN4O |
---|---|
Molecular Weight | 260.68 g/mol |
IUPAC Name | 1-(3-chloro-4-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C12H9ClN4O/c1-7-2-3-8(4-10(7)13)17-11-9(5-16-17)12(18)15-6-14-11/h2-6H,1H3,(H,14,15,18) |
Standard InChI Key | HPJMWDXWGZYHAC-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one family, characterized by a fused bicyclic system comprising pyrazole and pyrimidine rings. Its molecular formula is C₁₂H₉ClN₄O, with a molecular weight of 260.68 g/mol . The substituents include a 3-chloro-4-methylphenyl group at the 1-position of the pyrazole ring, contributing to its distinct electronic and steric properties.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 890589-35-2 | |
Molecular Formula | C₁₂H₉ClN₄O | |
Molecular Weight | 260.68 g/mol | |
Predicted LogP | 2.8 (Calculated via ChemAxon) | |
Hydrogen Bond Acceptors | 4 |
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves a two-step process:
-
Condensation Reaction: Arylhydrazine hydrochlorides react with ethyl ethoxymethylenecyanocetate to form ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate intermediates .
-
Cyclization: Heating the intermediate in formamide induces cyclization, yielding the pyrazolo[3,4-d]pyrimidin-4-one core .
For 1-(3-chloro-4-methylphenyl)-derivative, substituting 3-chloro-4-methylphenylhydrazine hydrochloride in the initial step directs regioselective formation. Recent optimizations employ phase-transfer catalysis (e.g., DMF with NaHCO₃) to enhance yields during alkylation .
Spectroscopic Validation
-
¹H NMR: Key signals include aromatic protons (δ 7.2–8.5 ppm), pyrimidine CH groups (δ 8.1–8.5 ppm), and NH protons (δ 12.4–12.5 ppm) .
-
LC-MS: Molecular ion peaks ([M+H]⁺) align with theoretical m/z values (e.g., m/z 261 for C₁₂H₉ClN₄O) .
Activity | Probability (Pa) |
---|---|
Anticonvulsant | 0.72 |
Anxiolytic | 0.65 |
Antineurotic | 0.58 |
Structure-Activity Relationships (SAR)
-
N-Alkylation: Alkylation at the pyrimidine N-5 position (e.g., with phenacyl bromide) improves metabolic stability .
-
Aryl Substitution: Electron-withdrawing groups (e.g., Cl) at the phenyl ring enhance binding to GABAₐ receptors .
Computational and Experimental Insights
Hirshfeld Surface Analysis
Recent X-ray studies of analogs reveal dominant H-bonding and C–H···π interactions stabilizing the crystal lattice . For the title compound, similar intermolecular forces are anticipated, with Cl and methyl groups contributing to hydrophobic packing.
DFT Calculations
Density functional theory (B3LYP/6-311++G(d,p)) models predict:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume